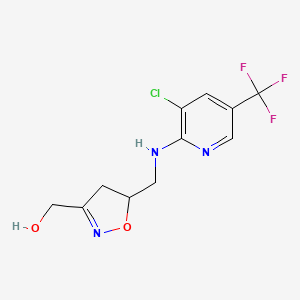![molecular formula C6H8BrF B2888554 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane CAS No. 2168405-39-6](/img/structure/B2888554.png)
1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design due to its ability to enhance solubility, membrane permeability, and metabolic stability .
Mechanism of Action
Target of Action
The primary targets of 1-(Bromomethyl)-3-fluorobicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives, to which this compound belongs, are often used as bioisosteres in drug molecules . They can influence the permeability, aqueous solubility, and in vitro metabolic stability of these molecules .
Mode of Action
The specific mode of action of 1-(Bromomethyl)-3-fluorobicyclo[11The bcp unit, a key component of this compound, is known to interact with its targets by influencing their permeability, aqueous solubility, and in vitro metabolic stability .
Biochemical Pathways
The exact biochemical pathways affected by 1-(Bromomethyl)-3-fluorobicyclo[11Bcp derivatives are known to be used in drug design, suggesting that they may interact with a variety of biochemical pathways depending on the specific drug molecule they are incorporated into .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Bromomethyl)-3-fluorobicyclo[11Bcp derivatives are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties can significantly impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 1-(Bromomethyl)-3-fluorobicyclo[11As a bcp derivative, it’s known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These effects can lead to changes in the efficacy and potency of the drug molecules it’s incorporated into.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane. One common method includes the reaction of [1.1.1]propellane with bromomethyl and fluorine-containing reagents under controlled conditions. The reaction is often carried out in a continuous flow system, which allows for the efficient production of the desired compound .
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often employs scalable continuous flow processes. These methods enable the production of gram to kilogram quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form hydrocarbons.
Radical Reactions: The strained bicyclo[1.1.1]pentane core is prone to radical reactions, which can lead to the formation of complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, alcohols, carboxylic acids, and hydrocarbons .
Scientific Research Applications
1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
- 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-fluorobicyclo[1.1.1]pentane
- 1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane
Comparison: 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane is unique due to the presence of both bromomethyl and fluorine substituents, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREJOZOABGRTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
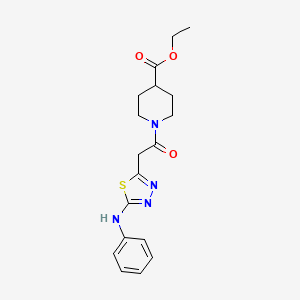
![1-[(3-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2888474.png)
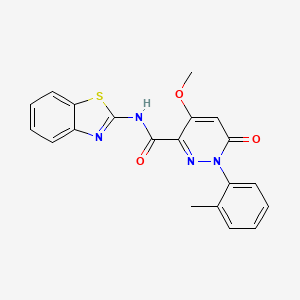
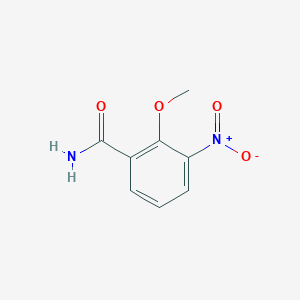

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B2888479.png)

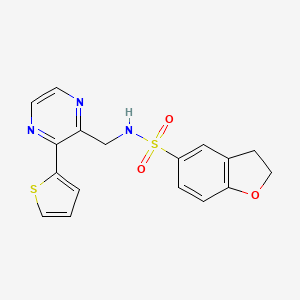
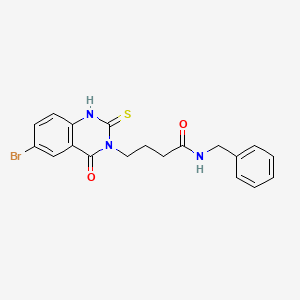
![N-[(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)

